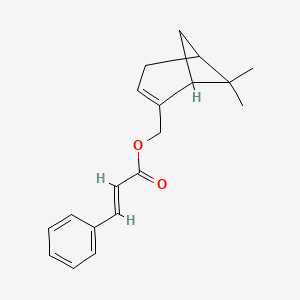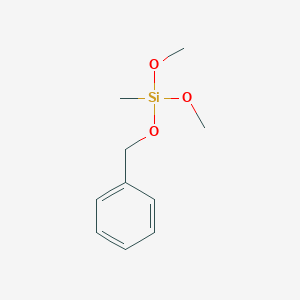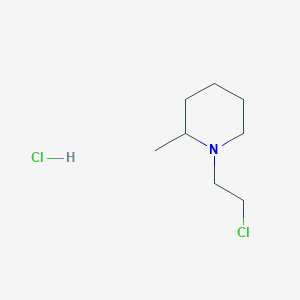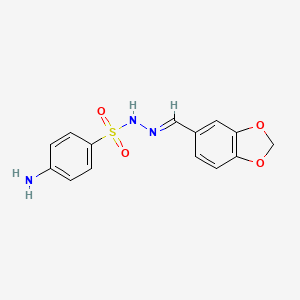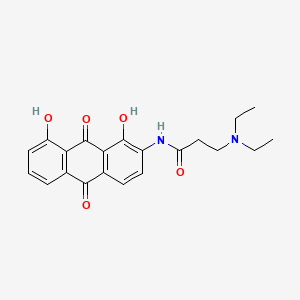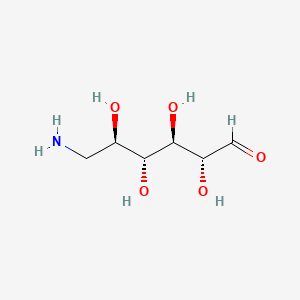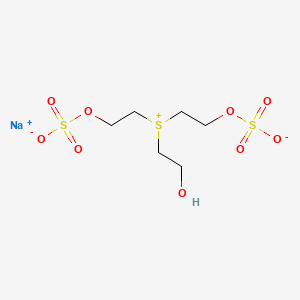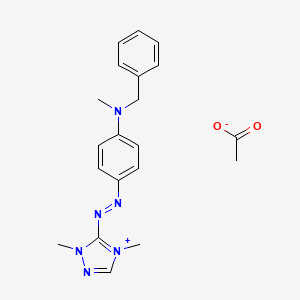
2-Phenylethyl methoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylethyl methoxyacetate: is an organic compound with the molecular formula C11H14O3. It is an ester formed from the reaction of 2-phenylethanol and methoxyacetic acid. This compound is known for its pleasant floral aroma, making it a valuable ingredient in the fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Phenylethyl methoxyacetate can be synthesized through the esterification of 2-phenylethanol with methoxyacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a packed-bed reactor where 2-phenylethanol and methoxyacetic acid are continuously fed into the reactor along with a catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed from the reactor to drive the reaction to completion.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenylethyl methoxyacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-phenylethanol and methoxyacetic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: 2-Phenylethanol and methoxyacetic acid.
Reduction: 2-Phenylethyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Phenylethyl methoxyacetate has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance industry for its pleasant floral aroma, making it a key ingredient in perfumes and scented products.
Wirkmechanismus
The mechanism of action of 2-Phenylethyl methoxyacetate primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a floral scent. Additionally, its antimicrobial properties may involve the disruption of microbial cell membranes, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
2-Phenylethyl acetate: Another ester with a similar floral aroma, commonly used in the fragrance industry.
2-Phenylethyl alcohol: The alcohol precursor to 2-Phenylethyl methoxyacetate, also used in fragrances.
2-Phenylethyl salicylate: An ester with a slightly different structure, used in sunscreens and other cosmetic products.
Uniqueness: this compound is unique due to its specific combination of a methoxy group and a phenylethyl group, which imparts a distinct floral aroma. Its stability and pleasant scent make it particularly valuable in the fragrance industry compared to other similar compounds.
Eigenschaften
CAS-Nummer |
84682-19-9 |
|---|---|
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
2-phenylethyl 2-methoxyacetate |
InChI |
InChI=1S/C11H14O3/c1-13-9-11(12)14-8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI-Schlüssel |
LJRZTWFJDUIJGJ-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(=O)OCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


